![molecular formula C17H15FN4O2 B2938493 N-(3-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 2108811-84-1](/img/structure/B2938493.png)
N-(3-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide
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Description
N-(3-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Experimental and Theoretical Analysis
The study of 1,2,4-triazole derivatives, including fluoro derivatives, involves experimental and theoretical analysis to understand their intermolecular interactions. These interactions, such as C–H⋯O, C–H⋯π, and lp⋯π, play a crucial role in their structural and functional properties. The research provides insights into the nature and energetics of these interactions, supporting the potential of triazole derivatives in scientific applications (Shukla et al., 2014).
Antitumor Activity
The synthesis of triazole derivatives has shown significant potential in inhibiting the proliferation of cancer cell lines. This highlights their importance in the development of new antitumor agents. The structural characterisation and biological activity studies of these derivatives are critical for understanding their mechanism of action and enhancing their efficacy in cancer treatment (Hao et al., 2017).
Antimicrobial Activities
Research into 1,2,3-triazole derivatives designed for antimicrobial screening has shown that these compounds exhibit potent antimicrobial activities. The synthesis and evaluation of these derivatives against various microorganisms provide valuable information for novel antimicrobial research. This opens up new avenues for the development of effective antimicrobial agents (Zhao et al., 2012).
Enzyme Inhibition Potential
The enzymatic assay of triazole derivatives reveals their moderate enzyme inhibition potential, which is comparable with standard inhibitors. This suggests their applicability in controlling diseases like Alzheimer's and diabetes. Understanding the mechanism of drug binding and its mode of action through DFT and XRD analysis is crucial for the future design and development of potent enzyme inhibitors (Saleem et al., 2018).
Fluorescence Sensing
Triazole derivatives have shown promising results as fluorescent sensors, with applications in pH and metal cation sensing. Their photophysical properties, such as bright blue fluorescence and sensitivity to structural changes, make them suitable for monitoring environmental changes. The reversibility of their fluorescence in response to pH changes supports their real-time use in biological research (Safronov et al., 2020).
properties
IUPAC Name |
N-(3-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c18-13-7-4-8-14(9-13)20-17(24)16-19-11-22(21-16)10-15(23)12-5-2-1-3-6-12/h1-9,11,15,23H,10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUUQYGWDHHODO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=NC(=N2)C(=O)NC3=CC(=CC=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide |
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